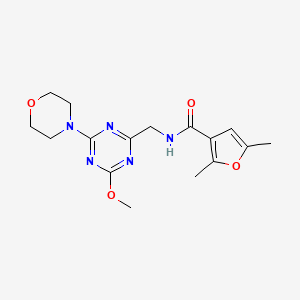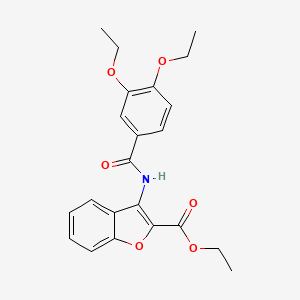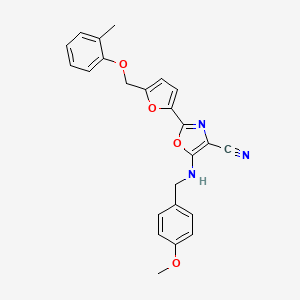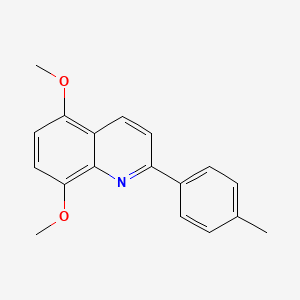
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with morpholino groups and carboxamide functionalities, which are common in the synthesis of compounds with potential antitumor activity. These compounds are synthesized through condensation reactions and are characterized by their crystal structures and biological activities against cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with morpholino-substituted indazoles. The indazoles are prepared from difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate. This method suggests a possible route for the synthesis of the compound , which may involve similar condensation and cyclization steps .
Molecular Structure Analysis
The crystal structures of the related compounds have been determined, indicating that these molecules crystallize in the monoclinic system. The precise measurements of the unit cell parameters are provided for one of the compounds, which could be indicative of the structural characteristics that the compound might exhibit .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to "N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide". However, the synthesis process involving N-methoxy-N-methylamides from carboxylic acids suggests that the compound may also undergo reactions typical of carboxamides, such as hydrolysis or reactions with nucleophiles .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds' properties, such as solubility, melting points, and stability, could be inferred based on the structural similarities. The presence of the morpholino group and the carboxamide functionality in the related compounds suggests that the compound may have similar solubility characteristics and stability profiles .
Scientific Research Applications
Synthesis and Chemical Properties
- This compound has been synthesized and used as a starting point for the preparation of various heterocyclic compounds with potential biological activities. For instance, the study by Abu-Hashem et al. (2020) describes the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives, showing significant COX-2 inhibitory and analgesic activities.
- Research by Clark and Smith (1972) demonstrates the chemical reactivity of pyrimido[5,4-e]-as-triazin-5(6H)-one, a structurally related compound, highlighting its potential in synthetic chemistry.
Antimicrobial and Biological Activities
- Bektaş et al. (2010) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating that derivatives of compounds like N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide can possess significant antimicrobial properties (Bektaş et al., 2010).
Applications in Material Science
- A study by Sojitra and Patel (2011) outlines the synthesis of polyamides using ultrasonic-assisted direct polycondensation. This research shows the relevance of such compounds in the field of material science, particularly in the synthesis of polymers with specific properties (Sojitra & Patel, 2011).
Applications in Cancer Research
- Research by Lu et al. (2021) demonstrated the synthesis of a compound with significant antiproliferative activity against cancer cell lines. This illustrates the potential of compounds like N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide in the development of new anticancer drugs (Lu et al., 2021).
Other Miscellaneous Applications
- Various studies have explored the synthesis and structural analysis of derivatives of this compound, indicating its versatile applications in different fields of chemistry and biology. For example, research on derivatives of 2,4-dimethoxy-1,3,5-triazine, a structurally related compound, provides insights into the molecular structure and potential applications in different areas (Fridman et al., 2003).
properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-10-8-12(11(2)25-10)14(22)17-9-13-18-15(20-16(19-13)23-3)21-4-6-24-7-5-21/h8H,4-7,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRHPQBMVMZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)

![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)




![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)



![7-Hydrazino[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine](/img/structure/B3005293.png)

![N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B3005296.png)